An In-depth Technical Guide to N,N',N''-Triacetylchitotriose for Researchers and Drug Development Professionals
An In-depth Technical Guide to N,N',N''-Triacetylchitotriose for Researchers and Drug Development Professionals
An Introduction to a Key Chitooligosaccharide
N,N',N''-Triacetylchitotriose is a trisaccharide composed of three β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. As a derivative of chitin, the second most abundant polysaccharide in nature after cellulose, this oligosaccharide has garnered significant attention in the scientific community. Its biocompatibility and diverse biological activities make it a molecule of interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, biological roles, and applications, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways it influences.
Chemical and Physical Properties
N,N',N''-Triacetylchitotriose is a well-characterized oligosaccharide with the following properties:
| Property | Value | References |
| Molecular Formula | C24H41N3O16 | |
| Molecular Weight | 627.59 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and acetone. | |
| Melting Point | Decomposes above 250 °C |
Biological Significance and Applications
N,N',N''-Triacetylchitotriose exhibits a range of biological activities that are of significant interest in biomedical research and drug development.
Enzyme Inhibition and Substrate Specificity
One of the most well-documented roles of N,N',N''-Triacetylchitotriose is its interaction with glycoside hydrolases, particularly lysozyme and chitinases. It acts as a competitive inhibitor of lysozyme and a substrate for various chitinases. This property makes it an invaluable tool for studying the kinetics and mechanisms of these enzymes.
Quantitative Data on Enzyme Interactions:
| Enzyme | Organism/Source | Interaction Type | Constant | Value | References |
| Lysozyme | Hen Egg White | Inhibition | Ki | 2.9 x 10^-5 M | |
| Chitinase A1 | Bacillus circulans | Substrate | Km | 0.12 mM | |
| Chitinase | Serratia marcescens | Substrate | Km | 0.25 mM | |
| N-acetylglucosaminidase A | Candida albicans | Substrate | Km | 0.044 mM | [1] |
| N-acetylglucosaminidase A | Candida albicans | Substrate | kcat | 170 s-1 | [1] |
Immunomodulatory Effects
N,N',N''-Triacetylchitotriose and other chitooligosaccharides have been shown to possess immunomodulatory properties, influencing the activity of various immune cells. These effects are believed to be mediated through interactions with pattern recognition receptors (PRRs) on the surface of immune cells, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). While the precise signaling pathways for N,N',N''-Triacetylchitotriose are still under active investigation, studies on related chitooligosaccharides suggest the involvement of the NF-κB and MAPK signaling pathways, leading to the production of cytokines and other inflammatory mediators.
Potential Signaling Pathway of Chitooligosaccharide-Mediated Immune Activation:
Caption: Proposed signaling pathway for chitooligosaccharide-mediated immune cell activation.
Applications in Drug Development
The unique properties of N,N',N''-Triacetylchitotriose make it a valuable molecule in various stages of drug development:
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Drug Delivery: Its biocompatibility and ability to be chemically modified make it a suitable candidate for the development of drug delivery systems.[2] It can be incorporated into nanoparticles or hydrogels to improve the solubility, stability, and targeted delivery of therapeutic agents.
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Lead Compound for Inhibitor Design: As a known inhibitor of lysozyme and a substrate for chitinases, it serves as a scaffold for the design and synthesis of more potent and selective inhibitors. Such inhibitors could have therapeutic applications in bacterial infections and fungal diseases.
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Immunomodulatory Therapies: Its ability to modulate immune responses opens up possibilities for its use in vaccines as an adjuvant or in the treatment of inflammatory and autoimmune diseases.[2]
Experimental Protocols
Synthesis of N,N',N''-Triacetylchitotriose
A detailed, reproducible protocol for the synthesis of N,N',N''-Triacetylchitotriose is crucial for research purposes. While several methods exist, a common approach involves the controlled hydrolysis of chitin followed by acetylation.
Workflow for the Synthesis of N,N',N''-Triacetylchitotriose from Chitin:
Caption: General workflow for the synthesis and purification of N,N',N''-Triacetylchitotriose.
Detailed Protocol:
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Chitin Hydrolysis:
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Suspend purified chitin in concentrated hydrochloric acid at a low temperature (e.g., 4°C) with stirring for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and filter to remove unreacted chitin.
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The resulting solution contains a mixture of chitooligosaccharides.
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Purification of Chitotriose:
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Separate the chitooligosaccharide mixture using size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC).
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Collect the fractions corresponding to chitotriose and confirm their identity using mass spectrometry.
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Acetylation of Chitotriose:
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Dissolve the purified chitotriose in a mixture of pyridine and acetic anhydride.
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Stir the reaction at room temperature for several hours.
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Monitor the completion of the reaction by TLC.
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Purification of N,N',N''-Triacetylchitotriose:
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Remove the solvents under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[3]
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Characterization:
Chitinase Activity Assay
A common method to measure chitinase activity utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose. The enzymatic cleavage of this substrate releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.
Materials:
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4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (substrate)
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Enzyme sample (e.g., purified chitinase or cell lysate)
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Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
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Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
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4-methylumbelliferone (standard for calibration curve)
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Fluorometer
Procedure:
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Prepare a standard curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer.
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Reaction setup: In a microplate, add the enzyme sample to the assay buffer.
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Initiate the reaction: Add the substrate solution to each well to start the enzymatic reaction.
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Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
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Stop the reaction: Add the stop solution to each well to terminate the reaction. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.
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Measure fluorescence: Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
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Calculate activity: Determine the amount of 4-MU produced in each sample by comparing the fluorescence readings to the standard curve. Express the chitinase activity in appropriate units (e.g., µmol of 4-MU released per minute per mg of protein).
Conclusion
N,N',N''-Triacetylchitotriose is a versatile and valuable tool for researchers and professionals in the fields of biochemistry, immunology, and drug development. Its well-defined chemical properties, coupled with its significant biological activities, provide a strong foundation for its use in studying enzyme mechanisms, exploring immunomodulatory pathways, and designing novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research and application of this important chitooligosaccharide. As our understanding of the intricate roles of carbohydrates in biological systems continues to grow, the importance of molecules like N,N',N''-Triacetylchitotriose is set to expand, paving the way for innovative advancements in medicine and biotechnology.
References
- 1. A novel method for chemo-enzymatic synthesis of elicitor-active chitosan oligomers and partially N-deacetylated chitin oligomers using N-acylated chitotrioses as substrates in a lysozyme-catalyzed transglycosylation reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7699-38-9 ,4-Nitrophenyl N,N'',N''' -triacetyl-b-D-chitotriose,CAS:7699-38-9 [chemsynlab.com]
- 3. 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose | 7699-38-9 | Benchchem [benchchem.com]
- 4. Buy N,N',N''-triacetylchitotriose (EVT-306595) | 38864-21-0 [evitachem.com]
